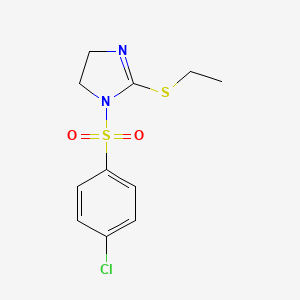

1-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCYSXHIZHXPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the imidazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol and suitable catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(4-Chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and ethylsulfanyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Imidazoline Derivatives

Key Structural and Functional Differences

Substituent Effects on Electronic Properties: The 4-chlorobenzenesulfonyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing 4-nitrophenylsulfonyl group in ’s compound. This difference may affect binding to targets like enzymes or receptors . Ethylsulfanyl vs.

Impact of Halogenation :

- Para-chloro (target compound) vs. ortho-chloro (): Para substitution minimizes steric hindrance, facilitating interactions with flat binding pockets, whereas ortho-chloro may disrupt binding due to steric clashes .

- Di-chloro substitutions () significantly increase lipophilicity and may enhance cytotoxicity but also raise toxicity risks .

Aromatic vs. Aliphatic Substituents :

- The naphthylmethyl group in BH50421 () introduces extended π-π interactions, which could improve binding to aromatic-rich targets but reduce solubility .

Biologische Aktivität

1-(4-Chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : C₁₁H₁₄ClN₃O₂S₂

- Molecular Weight : 305.83 g/mol

- Structure : The compound features a chlorobenzenesulfonyl group, an ethylsulfanyl substituent, and a dihydroimidazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonamide group is known to enhance antibacterial activity by mimicking p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Activity

The imidazole ring has been associated with anti-inflammatory effects. Compounds containing imidazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 1-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole may also possess similar anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It is hypothesized that the sulfonamide moiety inhibits certain enzymes involved in bacterial metabolism.

- Cytokine Modulation : The imidazole component may modulate signaling pathways associated with inflammation.

- Membrane Disruption : The hydrophobic ethylsulfanyl group may interact with bacterial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. Results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of imidazole derivatives. The study found that compounds similar to 1-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole effectively reduced inflammation in animal models by downregulating IL-6 and TNF-alpha levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.